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Compound of Interest

Compound Name: TUG-905

cat. No.: B611511

An In-depth Technical Guide on the Core Chemical Properties and Agonist Activity of TUG-905

Audience: Researchers, scientists, and drug development professionals.

Introduction

TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1L),
also known as G protein-coupled receptor 40 (GPR40). FFA1 has emerged as a significant
therapeutic target, particularly for type 2 diabetes, due to its role in potentiating glucose-
stimulated insulin secretion from pancreatic -cells. This technical guide provides a
comprehensive overview of the chemical properties, mechanism of action, and key
experimental protocols related to TUG-905, designed to support researchers in its application.

Chemical Properties and Identification

TUG-905 is a benzylamine derivative with a mesylpropoxy group, which enhances its ADME
(Absorption, Distribution, Metabolism, and Excretion) properties, likely by reducing lipophilicity.
[1]
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Property Value Reference
CAS Number 1390641-90-3 [2]
Molecular Formula C27H30FNO5S [3]
Molecular Weight 499.60 g/mol [3]

3-(2-fluoro-4-(((2'-methyl-4'-(3-

(methylsulfonyl)propoxy)-[1,1'-
IUPAC Name biphenyl]-3- [3]

yl)methyl)amino)phenyl)propan

oic acid
Appearance Solid powder [3]
Purity >98% [3]

Information not widely
Solubility available, but generally soluble

in DMSO for in vitro assays.

Mechanism of Action and Signaling Pathway

TUG-905 exerts its effects by selectively binding to and activating FFAL. FFAL is a G protein-
coupled receptor that primarily signals through the Gaq subunit.[4] Upon agonist binding, a
conformational change in the receptor activates Gag, which in turn stimulates phospholipase C
(PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary
messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its
receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the
cytoplasm. The increase in intracellular calcium and the activation of protein kinase C (PKC) by
DAG are key events that lead to the potentiation of glucose-stimulated insulin secretion.
Furthermore, this pathway can lead to the phosphorylation of extracellular signal-regulated
kinases 1 and 2 (ERK1/2).[4][5]

Below is a diagram illustrating the primary signaling pathway of TUG-905 through FFA1.
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Quantitative Data

The potency of TUG-905 has been characterized in various in vitro assays. The half-maximal

effective concentration (EC50) is a key parameter to quantify its activity.

Assay Cell Line Species pPEC50 EC50 (nM) Reference
Calcium
o Flp-In T-REX 7.03 +£0.06 ~93 [6]
Mobilization
10,000
GLP-1 (small, non-
_ STC-1 o [7]
Secretion significant
increase)

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater

potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of TUG-
905 and other FFA1 agonists.
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In Vitro Calcium Mobilization Assay

This assay is a primary method for determining the potency and efficacy of FFAL1 agonists by
measuring the transient increase in intracellular calcium upon receptor activation.

Workflow Diagram:
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Calcium Mobilization Assay Workflow

Materials and Reagents:

e Cell Line: CHO-K1 or HEK293T cells stably expressing human or mouse FFA1/GPRA40.

e Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin (100
U/mL), and streptomycin (100 pg/mL).

o Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
o Calcium-Sensitive Dye: Fluo-4 AM or a similar calcium indicator.

e Probenecid: Anion transport inhibitor to prevent dye leakage.

e TUG-905: Stock solution prepared in DMSO.

o Plate: Black-walled, clear-bottom 96-well or 384-well plates.

 Instrumentation: Fluorescence plate reader with kinetic reading capability and an integrated
liquid handler.

Procedure:

o Cell Plating: The day before the assay, seed the FFAl-expressing cells into the microplates
at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000-
60,000 cells per well for a 96-well plate). Incubate overnight at 37°C in a humidified 5% CO2
atmosphere.

e Dye Loading: Prepare a dye loading solution according to the manufacturer's instructions.
This typically involves diluting the Fluo-4 AM stock solution in assay buffer containing
probenecid (final concentration usually 2.5 mM). Aspirate the culture medium from the cell
plate and add the dye loading solution to each well. Incubate for 60 minutes at 37°C in the
dark.

o Compound Preparation: Prepare serial dilutions of TUG-905 in assay buffer. The final DMSO
concentration in the assay should be kept below 0.5% to avoid cellular toxicity.
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Calcium Mobilization Measurement: Place the dye-loaded cell plate into the fluorescence
plate reader and allow it to equilibrate to the reading temperature (typically 37°C). Set the
instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525
nm for Fluo-4) over time. Establish a stable baseline fluorescence reading for 10-20
seconds. The instrument's liquid handler should then add a specific volume of the TUG-905
dilutions to the respective wells. Continue recording the fluorescence signal for at least 60-
120 seconds to capture the peak calcium response.

Data Analysis: The change in fluorescence is typically expressed as the ratio of the
fluorescence after compound addition to the baseline fluorescence (F/F0) or as Relative
Fluorescence Units (RFU). Plot the peak fluorescence response against the logarithm of the
agonist concentration and fit the data to a four-parameter logistic equation to determine the
EC50 value.

In Vitro Glucagon-Like Peptide-1 (GLP-1) Secretion
Assay

This assay measures the ability of TUG-905 to stimulate the secretion of GLP-1 from

enteroendocrine cells, a key physiological effect of FFAL activation.

Materials and Reagents:

Cell Line: STC-1 or GLUTag murine enteroendocrine cell lines.
Cell Culture Medium: DMEM with 10% FBS and antibiotics.

HEPES Buffer: 20 mM HEPES, 140 mM NacCl, 4.5 mM KCI, 1.2 mM CaCl2, 1.2 mM MgCI2,
pH 7.9.

TUG-905: Stock solution in DMSO.
Dipeptidyl Peptidase-4 (DPP-1V) Inhibitor: To prevent GLP-1 degradation.

GLP-1 ELISAKit: For quantification of secreted GLP-1.

Procedure:
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e Cell Culture: Seed STC-1 cells in 6-well or 12-well plates and culture until they reach
approximately 80% confluency.

o Cell Stimulation: On the day of the experiment, wash the cells twice with HEPES buffer. Pre-

incubate the cells in HEPES buffer for 30 minutes at 37°C to establish a basal state.

e Agonist Treatment: Prepare the stimulation buffer by diluting TUG-905 to the desired final
concentrations in HEPES buffer. Also include a DPP-1V inhibitor in the buffer. Aspirate the
pre-incubation buffer and add the stimulation buffer to the cells.

 Incubation: Incubate the cells with the stimulation buffer for 1-2 hours at 37°C.
o Supernatant Collection: After incubation, carefully collect the supernatant from each well.

e GLP-1 Measurement: Quantify the amount of GLP-1 in the collected supernatants using a
commercially available GLP-1 ELISA kit, following the manufacturer's protocol.

o Data Analysis: Express the results as the amount of GLP-1 secreted (e.g., in pM) or as a fold

increase over the basal (vehicle-treated) condition.

B-Arrestin Recruitment Assay

This assay is used to determine if FFA1 activation by TUG-905 leads to the recruitment of [3-
arrestin, which is involved in receptor desensitization and can also initiate G protein-
independent signaling.

Materials and Reagents:

e Cell Line: A cell line engineered to co-express FFAL fused to a protein fragment (e.g.,
ProLink) and B-arrestin fused to a complementary enzyme fragment (e.g., Enzyme
Acceptor). The PathHunter® assay platform is a common example.

o Cell Culture and Plating Reagents: As per the specific cell line requirements.
e TUG-905: Stock solution in DMSO.

o Detection Reagents: Substrate for the complemented enzyme, which generates a
chemiluminescent or fluorescent signal.
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 Instrumentation: A plate reader capable of detecting the signal (e.g., luminescence).
Procedure:

o Cell Plating: Plate the engineered cells in white, solid-bottom microplates suitable for
luminescence measurements. Allow the cells to adhere and grow overnight.

o Compound Addition: Prepare serial dilutions of TUG-905 in the appropriate assay buffer. Add
the compound dilutions to the cells.

 Incubation: Incubate the plate for a period sufficient to allow for receptor activation and 3-
arrestin recruitment (typically 60-90 minutes at 37°C or room temperature, depending on the
specific assay system).

» Signal Detection: Add the detection reagents to the wells according to the manufacturer's
protocol. This will contain the substrate for the enzyme that is formed upon (-arrestin
recruitment.

o Measurement: After a short incubation with the detection reagents, measure the signal (e.g.,
luminescence) using a plate reader.

o Data Analysis: Plot the signal intensity against the logarithm of the TUG-905 concentration
and fit the data to a four-parameter logistic equation to determine the EC50 for [3-arrestin
recruitment.

Conclusion

TUG-905 is a valuable research tool for investigating the physiological and pathophysiological
roles of FFAL. Its high potency and selectivity make it suitable for a range of in vitro and in vivo
studies. The experimental protocols and data presented in this guide are intended to provide a
solid foundation for researchers to design and execute their studies, ultimately contributing to a
better understanding of FFAL signaling and its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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